Halogenopirimidinas
Halopyrimidines are a class of heterocyclic compounds containing one or more halogen atoms attached to the pyrimidine ring, which consists of two fused six-membered rings. These compounds find extensive use in various fields due to their unique chemical properties and pharmacological activities.
Structurally, halopyrimidines typically include a 2H-1,4-benzopyrimidine core with one or more substituent halogen atoms (fluorine, chlorine, bromine, or iodine) attached at strategic positions. The substitution patterns can significantly influence the biological and chemical behavior of these molecules.
These compounds are of particular interest in drug discovery as they often exhibit a wide range of biological activities, including inhibitory effects on enzymes such as topoisomerase I and II, DNA-binding properties, and modulation of ion channels. Additionally, halopyrimidines have been explored for their potential use in treating various diseases, including cancer, due to their ability to interact with nucleic acids and induce apoptosis.
The diverse chemistry and biological versatility of halopyrimidines make them valuable tools in both academic research and pharmaceutical development.
| Estructura | Nombre químico | CAS | MF |
|---|---|---|---|
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2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-hydroxyethyl)- | 53540-73-1 | C6H7FN2O3 |
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5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-chloro-7-(chloromethyl)- | 87779-37-1 | C7H4Cl2N2OS |
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(2-chloropyrimidin-4-yl)methanol | 34953-87-2 | C5H5ClN2O |
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4-Amino-5,6-dichloropyrimidine | 310400-38-5 | C4H3Cl2N3 |
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4-Bromo-2,6-dimethylpyrimidine | 354574-56-4 | C6H7BrN2 |
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Pyrimido[5,4-e]-1,2,4-triazine-3-aceticacid, 5-chloro-1,2-dihydro-, ethyl ester | 30855-43-7 | C9H10ClN5O2 |
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2,4(1H,3H)-Pyrimidinedione,5-fluoro-1-(tetrahydro-2-furanyl)-, didehydro deriv. (9CI) | 82294-77-7 | C8H9FN2O3 |
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2,4-Dichloropyrimidine | 3934-20-1 | C4H2Cl2N2 |
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6-Chloropyrimidine-4,5-diamine | 4316-98-7 | C4H5ClN4 |
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6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 4318-56-3 | C5H5ClN2O2 |
Literatura relevante
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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